molecular formula C20H21F3N4O4S B13905679 N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B13905679
M. Wt: 470.5 g/mol
InChI Key: NSMCHGXWPGXDGN-UHFFFAOYSA-N
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Description

N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound with a molecular formula of C20H21N4O4F3S and a molecular weight of 470.46 g/mol . This compound is characterized by its unique structure, which includes an indazole ring, a pyridine ring, and various functional groups such as hydroxyl, methylsulfonyl, and trifluoromethyl groups.

Preparation Methods

The preparation of N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide involves multiple synthetic routes. These routes typically include the following steps:

    Formation of the Indazole Ring: The indazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: Functional groups such as hydroxyl, methylsulfonyl, and trifluoromethyl are introduced through various chemical reactions, including substitution and addition reactions.

    Coupling with Pyridine Ring: The indazole ring is then coupled with the pyridine ring through a series of condensation reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert functional groups such as nitro groups to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the functional groups attached to the indazole or pyridine rings.

    Indazole derivatives: Compounds with an indazole ring and various substituents, which may exhibit different biological activities.

    Pyridine derivatives: Compounds with a pyridine ring and various functional groups, which may have different chemical and physical properties.

Properties

Molecular Formula

C20H21F3N4O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[6-(2-hydroxypropan-2-yl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C20H21F3N4O4S/c1-19(2,29)13-10-16-12(11-24-27(16)7-8-32(3,30)31)9-15(13)26-18(28)14-5-4-6-17(25-14)20(21,22)23/h4-6,9-11,29H,7-8H2,1-3H3,(H,26,28)

InChI Key

NSMCHGXWPGXDGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C2C=NN(C2=C1)CCS(=O)(=O)C)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O

Origin of Product

United States

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